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Compound of Interest

Compound Name: Nortropacocaine

Cat. No.: B102882 Get Quote

An In-depth Technical Guide to Nortropacocaine
For Researchers, Scientists, and Drug Development Professionals

Introduction
Nortropacocaine is a tropane alkaloid and a demethylated analogue of tropacocaine. As a

member of the phenyltropane family, which includes cocaine, it is of significant interest to

researchers in neuropharmacology and drug development for its potential interactions with

monoamine transporters. This guide provides a comprehensive overview of the available

technical information on nortropacocaine, including its chemical properties, presumed

mechanism of action based on related compounds, and generalized experimental protocols

relevant to its study.

Core Physicochemical Data
The fundamental chemical and registration data for nortropacocaine are summarized below.

This information is critical for the proper identification, handling, and documentation of the

compound in a research setting.
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Parameter Value Reference

CAS Number 18470-33-2 [1]

Molecular Formula C₁₄H₁₇NO₂ [1]

Molecular Weight 231.29 g/mol [1]

Compound Type Alkaloid [1]

Physical Description Powder [1]

Presumed Mechanism of Action: Monoamine
Transporter Inhibition
While specific binding affinity data for nortropacocaine is not readily available in the cited

literature, its structural similarity to cocaine strongly suggests that it functions as a monoamine

transporter inhibitor. These transporters—the dopamine transporter (DAT), the serotonin

transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the

reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the

signaling event.[2][3][4] Inhibition of these transporters by ligands like cocaine leads to an

increase in the extracellular concentration and duration of action of these neurotransmitters.[2]

[3]

The rewarding and psychostimulant effects of cocaine are primarily attributed to its potent

inhibition of the dopamine transporter.[5] However, its interaction with SERT and NET also

contributes significantly to its complex pharmacological profile.[5]

Reference Data: Cocaine Binding Affinities
For comparative purposes, the following table presents the inhibition constants (Kᵢ) for cocaine

at human monoamine transporters. It is important to note that these values are for the parent

compound, cocaine, and the affinity of nortropacocaine for these transporters may differ.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1448202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448202/
https://www.benchchem.com/product/b102882?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5841473/
https://en.wikipedia.org/wiki/Monoamine_transporter
https://pmc.ncbi.nlm.nih.gov/articles/PMC3321928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5841473/
https://en.wikipedia.org/wiki/Monoamine_transporter
https://pubmed.ncbi.nlm.nih.gov/11803442/
https://pubmed.ncbi.nlm.nih.gov/11803442/
https://www.benchchem.com/product/b102882?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transporter Cocaine Kᵢ (μM)

Dopamine Transporter (hDAT) 0.23

Norepinephrine Transporter (hNET) 0.48

Serotonin Transporter (hSERT) 0.74

Data sourced from a comparative study on psychostimulant drugs' sensitivities at human and

mouse monoamine transporters.
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Mechanism of Monoamine Transporter Inhibition.

Experimental Protocols
The following section details a generalized experimental protocol for determining the binding

affinity of a compound like nortropacocaine at monoamine transporters using a competitive

radioligand binding assay. This protocol is a representative methodology and would require

optimization for specific experimental conditions.
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Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the inhibitory affinity (Kᵢ) of nortropacocaine for DAT, SERT, and NET.

Materials:

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

Radioligands:

For hDAT: [³H]WIN 35,428

For hSERT: [³H]Paroxetine

For hNET: [³H]Nisoxetine

Non-specific binding inhibitors:

For hDAT: 10 µM Cocaine

For hSERT: 10 µM Citalopram

For hNET: 10 µM Desipramine

Nortropacocaine (as the test compound).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Preparation of Reagents: Prepare serial dilutions of nortropacocaine in the assay buffer.

Assay Setup: In a 96-well plate, add the following to each well:
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Cell membranes (protein concentration to be optimized).

Assay buffer.

Radioligand at a concentration near its Kₔ.

Either:

Assay buffer (for total binding).

Non-specific binding inhibitor (for non-specific binding).

Varying concentrations of nortropacocaine (for competitive binding).

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C)

for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the nortropacocaine
concentration.

Determine the IC₅₀ value (the concentration of nortropacocaine that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve using non-linear

regression.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L]

is the concentration of the radioligand and Kₔ is its dissociation constant.
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Workflow for a competitive radioligand binding assay.
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Conclusion and Future Directions
Nortropacocaine is a structurally significant analogue of tropacocaine. While its core

physicochemical properties are defined, a significant gap exists in the public domain regarding

its specific pharmacological profile. Based on its molecular structure, it is hypothesized to act

as an inhibitor of monoamine transporters. However, empirical data on its binding affinities,

selectivity, and functional activity at DAT, SERT, and NET are required to substantiate this

hypothesis. Future research should focus on characterizing these interactions to understand its

potential as a research tool or a lead compound in drug development. Furthermore, studies on

its pharmacokinetics and in vivo effects are necessary to build a comprehensive understanding

of this compound.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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